2-(4-methylphenyl)benzothiazole

Catalog No.
S1520868
CAS No.
16112-21-3
M.F
C14H11NS
M. Wt
225.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methylphenyl)benzothiazole

CAS Number

16112-21-3

Product Name

2-(4-methylphenyl)benzothiazole

IUPAC Name

2-(4-methylphenyl)-1,3-benzothiazole

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3

InChI Key

JVPGYYNQTPWXGE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Synthesis and Characterization:

2-(4-Methylphenyl)-1,3-benzothiazole (CAS Number: 16112-21-3) is a heterocyclic aromatic compound synthesized through various methods, including the reaction of 2-aminothiophenol with 4'-methylacetophenone []. Its structure is confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].

Potential Applications:

Research suggests that 2-(4-Methylphenyl)-1,3-benzothiazole possesses various potential applications, including:

  • Antimicrobial activity: Studies indicate that this compound exhibits moderate antibacterial and antifungal properties [, ]. However, further research is needed to determine its efficacy and potential clinical applications.
  • Enzyme inhibition: This compound has been shown to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, its therapeutic potential requires further investigation.
  • Organic light-emitting diodes (OLEDs): Research suggests that 2-(4-Methylphenyl)-1,3-benzothiazole derivatives can be used as hole transport materials in OLEDs due to their efficient charge transport properties. This application is still under development.

Ongoing Research:

Current research is focused on exploring the potential of 2-(4-Methylphenyl)-1,3-benzothiazole and its derivatives for various applications. This includes:

  • Developing new synthetic routes: Researchers are investigating more efficient and sustainable methods for synthesizing this compound and its derivatives.
  • Evaluating biological activity: Further studies are needed to understand the specific mechanisms of action and potential therapeutic effects of this compound and its derivatives.
  • Optimizing properties for specific applications: Research is ongoing to modify the structure of this compound to enhance its properties for specific applications, such as improving its antimicrobial activity or its efficiency in OLEDs.

2-(4-Methylphenyl)benzothiazole has the molecular formula C₁₄H₁₁N₁S and a molecular weight of approximately 225.31 g/mol. It features a methyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety. The structural uniqueness of this compound contributes to its diverse chemical properties and biological activities .

, particularly those involving electrophilic substitution due to the presence of both aromatic and heterocyclic systems. One notable reaction involves its use as a ligand in coordination chemistry, where it can form complexes with transition metals under microwave irradiation conditions .

Example Reaction

A typical synthesis pathway includes the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of hydrogen peroxide and hydrochloric acid, followed by neutralization with sodium hydroxide. This method yields 2-(4-methylphenyl)benzothiazole efficiently .

2-(4-Methylphenyl)benzothiazole exhibits promising biological activities, particularly in anticancer research. Studies have indicated that derivatives of benzothiazoles, including this compound, possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression .

Anticancer Potential

Research has demonstrated that this compound can inhibit tumor growth effectively, making it a candidate for further development as an anticancer agent .

The synthesis of 2-(4-methylphenyl)benzothiazole can be accomplished through several methods:

  • Condensation Reaction: Involves reacting 2-aminothiophenol with para-tolualdehyde under acidic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during the synthesis process.
  • Oxidative Coupling: Using oxidizing agents like hydrogen peroxide in conjunction with acidic conditions allows for efficient formation of the benzothiazole structure .

The applications of 2-(4-methylphenyl)benzothiazole span several domains:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it relevant in drug development.
  • Material Science: Used in the synthesis of polymers and dyes due to its unique chemical properties.
  • Agricultural Chemistry: Investigated for potential use as pesticides or herbicides due to its biological activity against certain pathogens.

Interaction studies have focused on the compound's ability to bind with various biological targets, including enzymes and receptors involved in cancer pathways. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action, providing insights into how modifications to its structure could enhance its efficacy .

Several compounds share structural similarities with 2-(4-methylphenyl)benzothiazole, each exhibiting unique properties and activities:

Compound NameStructure TypeBiological Activity
2-(4-Aminophenyl)benzothiazoleBenzothiazole derivativeAnticancer properties
2-(4-Nitrophenyl)benzothiazoleBenzothiazole derivativeAntimicrobial activity
2-(Phenyl)benzothiazoleBenzothiazole derivativeGeneral cytotoxicity

Uniqueness

What sets 2-(4-methylphenyl)benzothiazole apart from these similar compounds is its specific methyl substitution on the phenyl ring, which influences its solubility, reactivity, and biological interactions compared to others like 2-(4-nitrophenyl)benzothiazole or 2-(4-aminophenyl)benzothiazole.

XLogP3

4.6

Wikipedia

2-(4-Methylphenyl)-1,3-benzothiazole

Dates

Modify: 2023-08-15

Explore Compound Types